2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-B]pyridine-5-carboxaldehyde

Medicinal Chemistry Synthetic Intermediate Kinase Inhibitor Design

2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-B]pyridine-5-carboxaldehyde is a heterobicyclic compound belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) family, distinguished by a 2-oxo substituent and a reactive 5-carboxaldehyde group. It is primarily utilized as a key synthetic intermediate in medicinal chemistry programs, notably as a precursor for potent kinase inhibitors targeting FGFR and JAK families.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 189563-98-2
Cat. No. B3248825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-B]pyridine-5-carboxaldehyde
CAS189563-98-2
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1C2=C(NC1=O)N=CC(=C2)C=O
InChIInChI=1S/C8H6N2O2/c11-4-5-1-6-2-7(12)10-8(6)9-3-5/h1,3-4H,2H2,(H,9,10,12)
InChIKeyVIAIRHWVXGTTCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-B]pyridine-5-carboxaldehyde (CAS 189563-98-2): A Specialized Pyrrolopyridine Building Block for Drug Discovery


2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-B]pyridine-5-carboxaldehyde is a heterobicyclic compound belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) family, distinguished by a 2-oxo substituent and a reactive 5-carboxaldehyde group. It is primarily utilized as a key synthetic intermediate in medicinal chemistry programs, notably as a precursor for potent kinase inhibitors targeting FGFR and JAK families [1]. Its molecular structure (C8H6N2O2, MW 162.15 g/mol) provides a unique hydrogen-bonding motif compared to non-oxo analogs, influencing downstream pharmacophore properties .

Why 2-Oxo-7-azaindole-5-carboxaldehyde Cannot Be Replaced by Simpler Analogs in Drug Candidate Synthesis


Direct substitution with the closest structural analog, 1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde (CAS 849067-90-9), is chemically non-viable for routes requiring the 2-oxo (lactam) functionality. The 2-oxo group is not a passive structural feature; it fundamentally alters the electron density of the heterocyclic core, impacting the regioselectivity of subsequent cross-coupling reactions and the compound's hydrogen-bond donor/acceptor capacity . This specific oxidation state is required to achieve the pharmacophore geometry necessary for potent FGFR/JAK inhibition demonstrated by advanced leads derived from this scaffold [1]. Using a non-oxo 7-azaindole aldehyde would necessitate re-optimization of the entire synthetic sequence and SAR, introducing significant risk in time and resources .

Quantitative Differentiation of 2-Oxo-7-azaindole-5-carboxaldehyde Against Its Key Non-Oxo Analog


Molecular Property Comparison: 2-Oxo Derivative vs. Parent 7-Azaindole-5-carboxaldehyde

The critical structural differentiator is the 2-oxo group, which transforms the heterocycle from a 7-azaindole (comparator) to a 7-azaindole-2-one (target compound). This single atomic change results in a molecular mass increase of 16.00 Da, introduces a strong hydrogen bond acceptor, and alters the calculated logP, directly impacting the pharmacokinetic profile of final drug candidates . While direct comparative bioactivity data for this specific intermediate is not published, its downstream derivatives show potent FGFR inhibitory activity (IC50 7-712 nM) that is contingent on the 2-oxo motif for key binding interactions [1].

Medicinal Chemistry Synthetic Intermediate Kinase Inhibitor Design

Validated Application Scenarios for 2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-B]pyridine-5-carboxaldehyde


Synthesis of FGFR-Targeting Anticancer Agents

This aldehyde is a critical building block for generating compound libraries based on the 1H-pyrrolo[2,3-b]pyridine-2-one scaffold. A 2021 study demonstrated that derivatives synthesized from this chemotype, such as compound 4h, exhibit potent inhibitory activity against FGFR1-4 (IC50 7-712 nM) and effectively inhibit breast cancer 4T1 cell proliferation, migration, and invasion [1]. Procurement of this specific intermediate ensures the correct core oxidation state for this validated SAR series.

Development of Selective JAK3 Inhibitors for Immunology

The 2-oxo-7-azaindole core has been identified as a privileged scaffold for achieving selectivity within the Janus kinase family. The 5-carboxaldehyde handle allows for late-stage diversification via reductive amination or aldol condensation to explore the solvent-exposed region of the JAK3 binding pocket, a key strategy for developing next-generation immunomodulatory agents with reduced off-target effects .

Late-Stage Functionalization for PROTAC Linker Attachment

In targeted protein degradation (PROTAC) research, the 5-carboxaldehyde group on a rigid, drug-like 7-azaindole-2-one core serves as an ideal point for linker conjugation. Its positional isomerism is essential; the 5-position vectors the linker towards the solvent, a crucial design principle validated by co-crystal structures of analogous kinase inhibitors, preventing steric clashes with the ligase or target protein [1].

Quote Request

Request a Quote for 2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-B]pyridine-5-carboxaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.